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molecular formula C15H11F3O4 B8692099 4-(Benzyloxy)-3-(trifluoromethoxy)benzoic acid CAS No. 647856-29-9

4-(Benzyloxy)-3-(trifluoromethoxy)benzoic acid

Cat. No. B8692099
M. Wt: 312.24 g/mol
InChI Key: YVHVQBJFJBABMW-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

4-Benzyloxy-3-trifluoromethoxybenzoic acid was prepared from 4-benzyloxy-1-bromo-3-trifluoromethoxybenzene by following Method M. The crude product was purified by crystallization using a mixture of EtOAc and hexanes as a solvent (19% yield of desired product from the first crop).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[CH:11][C:10]=1[O:16][C:17]([F:20])([F:19])[F:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC[O:23][C:24](C)=[O:25]>>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:24]([OH:25])=[O:23])=[CH:11][C:10]=1[O:16][C:17]([F:20])([F:19])[F:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by crystallization

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1)OC(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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